molecular formula C7H8 B051785 1,6-Heptadiyne CAS No. 2396-63-6

1,6-Heptadiyne

Cat. No. B051785
CAS RN: 2396-63-6
M. Wt: 92.14 g/mol
InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N
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Patent
US08512752B2

Procedure details

100 mg of product 1 are dissolved in 1.1 ml of distilled water; a solution of 140 μl of 1,6-Heptadiyne in 9.86 ml of DMSO are prepared separately, whereas 23.2 mg of doxorubicin hydrochloride are dissolved in 0.5 ml of distilled water. The solution of hyaluronic acid is mixed with that of doxorubicin and with 0.2 ml of that of 1,6-Heptadiyne; 0.1 ml of an aqueous solution obtained with 50 mg of CuSO4.5H2O in 1 ml of H2O and 0.1 ml of an aqueous solution of 20 mg of ascorbic acid are then added. The mixture is stirred vortically for a few minutes. The rapidly formed gel (see FIG. 28) incorporates the doxorubicin hydrochloride inside.
Quantity
23.2 mg
Type
reactant
Reaction Step One
Name
Quantity
9.86 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
product 1
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hyaluronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C@@H]1[O:7][C@@H](O[C@@H:9]2[C:14]3=C(O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:18](O)=[C:13]3[CH2:12][C@@:11](O)(C(CO)=O)[CH2:10]2)C[C@H](N)[C@@H]1O.Cl.C[C@@H]1O[C@@H](O[C@@H]2C3=C(O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:58]([OH:59])=[C:53]3[CH2:52][C@@:51]([OH:77])([C:73]([CH2:75][OH:76])=[O:74])C2)C[C@H](N)[C@@H]1O.C#CCCCC#C.[OH2:87]>CS(C)=O>[CH:14]#[C:9][CH2:10][CH2:11][CH2:12][C:13]#[CH:18].[O:87]=[C:75]1[O:76][C@H:52]([C@H:53]([CH2:58][OH:59])[OH:7])[C:51]([OH:77])=[C:73]1[OH:74] |f:0.1|

Inputs

Step One
Name
Quantity
23.2 mg
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O.Cl
Name
Quantity
9.86 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0.1 mL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Four
Name
product 1
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
reactant
Smiles
O
Step Five
Name
hyaluronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#CCCCC#C
Measurements
Type Value Analysis
AMOUNT: VOLUME 140 μL
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
Name
Type
product
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.